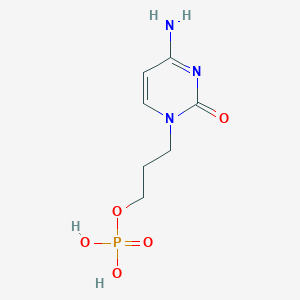
3-Ethyl-3-hydroxyhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-hydroxyhexan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group and an ethyl group attached to the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxyhexan-2-one can be achieved through multiple-step organic reactions. One common method involves the reduction of an alkyne to an alkene, followed by hydroxylation. For example, starting from 3-hexyne, the alkyne can be reduced to cis or trans-3-hexene. Hydroxylation of cis-3-hexene using permanganate or osmium tetroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods may include catalytic hydrogenation and oxidation processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-hydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include secondary alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethyl-3-hydroxyhexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-hydroxyhexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biochemical effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyhexan-3-one: Similar structure but differs in the position of the hydroxyl group.
3-Hexanone: Lacks the ethyl and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Ethyl-1-hydroxy-3-hexanone: Similar but with different positioning of functional groups.
Uniqueness
3-Ethyl-3-hydroxyhexan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields.
Properties
CAS No. |
58626-04-3 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-ethyl-3-hydroxyhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(10,5-2)7(3)9/h10H,4-6H2,1-3H3 |
InChI Key |
AUDNFHXZPGAVRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)

![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)

![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)

![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613013.png)


![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)




